molecular formula C14H9NO3 B1662387 4-Hydroxybenzo[h]quinoline-3-carboxylic acid CAS No. 51726-83-1

4-Hydroxybenzo[h]quinoline-3-carboxylic acid

Cat. No. B1662387
CAS RN: 51726-83-1
M. Wt: 239.23 g/mol
InChI Key: QGOKEDVMXJBTAR-UHFFFAOYSA-N
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Description

“4-Hydroxybenzo[h]quinoline-3-carboxylic acid” is a chemical compound with the molecular formula C14H9NO3 . It is also known as “4-oxo-1,4-dihydrobenzo[h]quinoline-3-carboxylic acid” and has a molecular weight of 239.23 .


Synthesis Analysis

The synthesis of quinoline-4-carboxylic acids, which includes “4-Hydroxybenzo[h]quinoline-3-carboxylic acid”, can be achieved through various methods. One such method involves the Doebner hydrogen-transfer reaction . This reaction can be applied to anilines having electron-withdrawing groups as well as those having electron-donating groups . It can be used in the large-scale synthesis of bioactive molecules .


Molecular Structure Analysis

The molecular structure of “4-Hydroxybenzo[h]quinoline-3-carboxylic acid” is characterized by a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C14H9NO3/c16-13-10-6-5-8-3-1-2-4-9 (8)12 (10)15-7-11 (13)14 (17)18/h1-7H, (H,15,16) (H,17,18) .


Chemical Reactions Analysis

Quinoline derivatives, including “4-Hydroxybenzo[h]quinoline-3-carboxylic acid”, undergo various chemical reactions. These reactions include nucleophilic and electrophilic substitution reactions . For example, isatin was refluxed with enaminone in the presence of an aqueous solution of KOH or NaOH, and subsequent acidification using dilute HCl to prepare quinoline-4-carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Hydroxybenzo[h]quinoline-3-carboxylic acid” include a molecular weight of 239.23 and a storage temperature of room temperature . The compound is solid in physical form .

Scientific Research Applications

  • Medicinal Chemistry

    • Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry .
    • Quinoline and its derivatives are a vital nucleus in several natural products and FDA-approved drugs .
    • They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses, including anticancer, antioxidant, anti-COVID-19, anti-inflammatory, anti-mycobacterial, antimicrobial, anticonvulsant, cardiovascular, antituberculosis, anti-plasmodial, antibacterial activities .
    • Quinoline systems are still being applied to create compounds with wide-ranging pharmacological activities .
  • Organic Synthesis

    • Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .
    • This mini-review article highlights the traditional and green synthetic approaches of quinoline and its analogs, including multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .
  • Pharmaceutical Applications

    • Quinoline derivatives have been synthesized and evaluated for treating osteoarthritis . These are amino-acetamide inhibitors of aggrecanase-2 .
    • Some quinoline derivatives have shown potential biological and pharmaceutical activities .
  • Synthesis of Quinoline-4-carboxylic Acids

    • The Doebner hydrogen-transfer reaction has been developed for the synthesis of substituted quinolines from anilines possessing electron-withdrawing groups .
    • This method improves the yield and practicality of the reaction .
  • Inhibitor of Alkaline Phosphatase

    • Quinoline-4-carboxylic acid derivatives have been investigated as potent inhibitors of human tissue-nonspecific alkaline phosphatase (h-TNAP), human intestinal alkaline phosphatase (h-IAP), human placental alkaline phosphatase (h-PLAP), and human germ cell alkaline phosphatase (h-GCAP) .
  • Anti-Cancer Agent

    • Quinoline-based compound was designed and reported by Abdel-Wahab and co-workers to be a potent anti-cancer agent against breast, lung and CNS tumors .
  • Green Chemistry

    • Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry .
    • There are greater societal expectations in the current scenario that synthetic and medicinal chemists should produce greener and more sustainable chemical processes .
  • Synthesis of Bioactive Molecules

    • This reaction can be applied to not only anilines having electron-withdrawing groups but also those having electron-donating groups and can be used in the large-scale synthesis of bioactive molecules .
  • Pharmaceutical and Biological Activities

    • The interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones make them valuable in drug research and development .

Future Directions

Quinoline derivatives, including “4-Hydroxybenzo[h]quinoline-3-carboxylic acid”, have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in the field of medicinal chemistry . Future research may focus on developing greener and more sustainable chemical processes for the synthesis of these compounds .

properties

IUPAC Name

4-oxo-1H-benzo[h]quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO3/c16-13-10-6-5-8-3-1-2-4-9(8)12(10)15-7-11(13)14(17)18/h1-7H,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGOKEDVMXJBTAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2NC=C(C3=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00966016
Record name 4-Oxo-1,4-dihydrobenzo[h]quinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00966016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxo-1,4-dihydrobenzo[h]quinoline-3-carboxylic acid

CAS RN

51726-83-1
Record name NSC210902
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210902
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Oxo-1,4-dihydrobenzo[h]quinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00966016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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